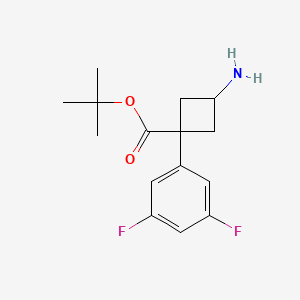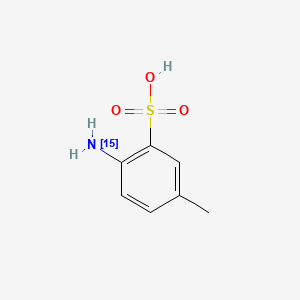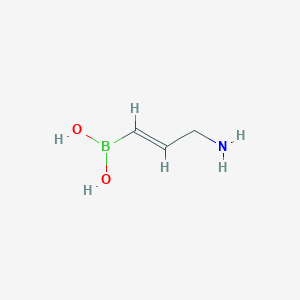![molecular formula C7H13NO2 B15296514 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. These compounds are characterized by their rigid, conformationally-restricted structures, which make them valuable in various fields, including medicinal chemistry and materials science. The unique structure of this compound offers potential for diverse applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically involves the use of a mercury lamp and specific glassware, making it technically challenging but effective for producing the desired compound .
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal (3+2) cycloaddition reactions with bicyclobutanes to yield azabicyclo[2.1.1]hexanes . In contrast, reactions with N-alkylimines can lead to the formation of cyclobutenyl methanamine products through an addition/elimination sequence . Common reagents used in these reactions include Lewis acids, which facilitate the cycloaddition process .
Applications De Recherche Scientifique
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of bioactive compounds . Its rigid structure and conformational restriction make it an excellent candidate for drug development, as it can improve the solubility, lipophilicity, and metabolic stability of drug molecules . In biology, the compound’s unique structure allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through cycloaddition reactions. The compound’s rigid structure allows it to form stable complexes with various molecular targets, enhancing its efficacy in chemical and biological applications . The pathways involved in these reactions often include the formation of carbocation intermediates, which facilitate nucleophilic attack or elimination processes .
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other similar compounds, such as azabicyclo[2.1.1]hexanes and cyclobutenyl methanamines . These compounds share similar structural features but differ in their reactivity and applications. For example, azabicyclo[2.1.1]hexanes are often used in medicinal chemistry due to their bioisosteric properties, while cyclobutenyl methanamines are valuable for their synthetic versatility . The unique combination of stability, reactivity, and conformational restriction makes this compound a distinct and valuable compound in various scientific fields .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-9-5-7-2-6(8,3-7)4-10-7/h2-5,8H2,1H3 |
Clé InChI |
WZQRBLBOKUHURS-UHFFFAOYSA-N |
SMILES canonique |
COCC12CC(C1)(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)




![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)


![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)



